1-[(2,5-dichlorophenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinecarboxamide
Overview
Description
This compound belongs to a class of chemicals that typically includes sulfonyl and piperidine moieties, indicating it might possess significant biological activity or unique chemical properties. Compounds with similar structures have been explored for various applications, including antimicrobial activities and potential as enzyme inhibitors.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from basic aromatic or heterocyclic compounds. For example, derivatives have been prepared by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in dry methylene dichloride and triethylamine (Vinaya et al., 2009).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques like 1H-NMR and IR are commonly used to characterize the molecular structure of synthesized compounds. These methods provide detailed information about the molecular geometry, conformation, and electronic structure of the compounds (Naveen et al., 2015).
Chemical Reactions and Properties
The reactivity of such compounds can vary significantly depending on the functional groups present. For instance, the presence of a sulfonyl group can make the compound a potential candidate for sulfonation reactions, which are crucial for synthesizing sulfonamide-based drugs with potential antimicrobial and enzyme inhibition activities (Abbasi et al., 2020).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O5S/c21-14-3-5-16(22)19(10-14)30(26,27)24-7-1-2-13(12-24)20(25)23-15-4-6-17-18(11-15)29-9-8-28-17/h3-6,10-11,13H,1-2,7-9,12H2,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGPQNIXOFBRMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.